molecular formula C13H12N4 B6431867 3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline CAS No. 1706454-33-2

3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline

Cat. No. B6431867
CAS RN: 1706454-33-2
M. Wt: 224.26 g/mol
InChI Key: SXYFGKSDEZKXQX-UHFFFAOYSA-N
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Description

“3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline” is a chemical compound with the CAS Number: 1706454-33-2 . It has a molecular weight of 224.27 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds like imidazo[1,2-a]pyridines have been synthesized using various methods . These methods include the use of solid support catalysts and treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The compound is a solid . The compound’s melting point and other physical properties are not mentioned in the search results.

Future Directions

While specific future directions for “3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline” are not mentioned in the search results, the development of more efficient methods for the synthesis of similar compounds, considering environmental concerns and economic aspects, is a potential area of future research .

properties

IUPAC Name

3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFGKSDEZKXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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